molecular formula C13H22FN5O2 B2672464 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide CAS No. 2101196-50-1

4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2672464
CAS No.: 2101196-50-1
M. Wt: 299.35
InChI Key: FGTHNWHJKNYWGN-UHFFFAOYSA-N
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Description

4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide is a synthetic pyrazole carboxamide derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound features a 4-aminopyrazole core, a structural motif recognized for its versatile bioactivity and its role as a key scaffold in designing enzyme inhibitors . The molecule is further functionalized with a 2-fluoroethyl group at the pyrazole nitrogen and a propyl linker terminating in a morpholine ring, a common pharmacophore known to influence solubility and molecular interactions. Compounds based on the 5-aminopyrazole-4-carboxamide structure have demonstrated considerable potential as potent and selective kinase inhibitors. Recent research has identified such derivatives as novel, covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, exhibiting nanomolar activity against both wild-type and gatekeeper mutant variants, which is a promising strategy for addressing anticancer drug resistance . The incorporation of the morpholine group is a strategic design element frequently employed to enhance drug-like properties and oral bioavailability in pharmaceutical candidates . Pyrazole carboxamides have also been investigated for their antifungal properties, with studies showing that novel derivatives can disrupt mitochondrial function in pathogens, targeting critical enzymes in the respiratory chain like succinate dehydrogenase . Furthermore, pyrazole derivatives have shown notable antioxidant and antiproliferative activities in biological models, inhibiting reactive oxygen species (ROS) production and cell proliferation, which underscores their value as tool compounds for investigating oxidative stress and cancer pathways . This product is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care, employing appropriate safety precautions as its full toxicological profile may not be fully characterized.

Properties

IUPAC Name

4-amino-2-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN5O2/c14-2-5-19-12(11(15)10-17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTHNWHJKNYWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=NN2CCF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl group and the morpholine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers investigate its potential therapeutic effects and mechanisms of action.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Pyrazole-Carboxamide Family

The following table compares key structural and physicochemical properties of the target compound with related derivatives:

Compound Name Substituents (N1) Carboxamide Substituent Molecular Weight (g/mol) Notable Features
4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide (Target) 2-fluoroethyl 3-(morpholin-4-yl)propyl ~352.4 (calculated) Enhanced solubility (morpholine), fluorinated alkyl chain for metabolic stability
4-amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide Ethyl 3-(3-methylpyrazol-1-yl)propyl ~334.4 Non-fluorinated alkyl chain; pyrazole-propyl group may reduce solubility
4-[(2-Ethoxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Methyl 2-ethoxybenzoyl ~330.4 Aromatic amide substituent; potential for π-π interactions in binding
5-Amino-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxamide 4-isopropylphenyl None (free amine) ~274.3 Bulky aromatic substituent; lacks morpholine or fluorinated groups

Key Observations :

  • Fluorinated vs. Non-Fluorinated Chains: The 2-fluoroethyl group in the target compound may reduce oxidative metabolism compared to ethyl or methyl groups, as seen in and . Fluorine’s electron-withdrawing effects can stabilize adjacent bonds against enzymatic degradation.
  • Morpholine vs. Heterocyclic Substituents : The morpholinylpropyl chain in the target compound likely enhances water solubility compared to the 3-methylpyrazolylpropyl group in , which introduces additional hydrophobicity. Morpholine’s oxygen atom can participate in hydrogen bonding, improving bioavailability .

Pharmacological and Biochemical Insights

While direct activity data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:

  • Enzyme Inhibition : Pyrazole-carboxamides in and are associated with phosphodiesterase (PDE) or kinase inhibition. The morpholine group in the target compound may mimic similar binding motifs found in PDE inhibitors, where oxygen-rich moieties interact with catalytic domains .
  • Selectivity : The 3-(morpholin-4-yl)propyl chain may confer selectivity for specific isoforms of target enzymes, as seen in morpholine-containing kinase inhibitors .

Biological Activity

The compound 4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H17FN4O\text{C}_{12}\text{H}_{17}\text{F}\text{N}_{4}\text{O}

Structural Features:

  • Pyrazole Core: The pyrazole ring is known for its diverse biological activities.
  • Morpholine Substituent: This moiety is often associated with enhanced solubility and bioavailability.
  • Fluoroethyl Group: The presence of fluorine typically increases metabolic stability and lipophilicity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, making it a candidate for cancer treatment .
  • Modulation of Receptor Activity: It may interact with various receptors, influencing signaling pathways related to inflammation and cellular growth .

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound:

  • Cell Proliferation Inhibition: In vitro studies reveal that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
  • Apoptosis Induction: The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties:

  • COX Inhibition: It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition suggests potential use in treating inflammatory diseases .
  • Reduction of Cytokine Production: Studies indicate that it may reduce the production of pro-inflammatory cytokines in macrophages, further supporting its anti-inflammatory profile .

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties:

  • Bacterial Inhibition: It has demonstrated activity against specific bacterial strains, indicating potential as an antibiotic agent .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that this compound had a significant inhibitory effect on cell viability compared to standard chemotherapeutics .
  • In Vivo Studies:
    • Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. These findings support its potential as an effective therapeutic agent in oncology .
  • Mechanistic Insights:
    • Molecular docking studies have elucidated binding interactions between the compound and target proteins involved in cancer signaling pathways, providing insights into its mechanism of action .

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound’s pyrazole core, 2-fluoroethyl substituent, and morpholinylpropyl carboxamide side chain are critical. The fluorine atom in the 2-fluoroethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety improves solubility and facilitates hydrogen bonding with biological targets. Electronic effects from fluorine also modulate the pyrazole ring’s reactivity in nucleophilic substitutions .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step procedures:

Core formation : Condensation of pyrazole precursors under microwave-assisted conditions to enhance regioselectivity.

Functionalization : Introduction of the 2-fluoroethyl group via nucleophilic substitution (e.g., using 2-fluoroethyl tosylate).

Side-chain attachment : Coupling the morpholinylpropyl amine using carbodiimide-based reagents (e.g., EDC/HOBt).
Reaction progress is monitored via TLC and NMR, with purification by column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of the pyrazole ring and substituent positions (e.g., 19F^{19}\text{F}-NMR for fluorine environment).
  • HPLC-MS : Validates purity (>95%) and molecular weight.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and target interaction of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error in synthesis. Molecular docking simulations (using software like AutoDock Vina) model interactions with biological targets (e.g., kinases or GPCRs), guiding structural modifications to improve binding affinity. Reaction path searches combined with experimental feedback loops accelerate optimization .

Q. What strategies are used to investigate the compound’s mechanism of action in biological systems?

  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics with target proteins.
  • Cellular assays : Dose-response studies (e.g., IC50_{50} determination in cancer cell lines) paired with siRNA knockdowns validate target specificity.
  • Metabolic tracking : Radiolabeling (e.g., 18F^{18}\text{F} for PET imaging) traces biodistribution and metabolite formation .

Q. How should researchers address contradictory bioactivity data across experimental models?

  • Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity.
  • Structural analogs : Compare activity trends in derivatives to identify substituent-specific effects.
  • Data normalization : Account for variations in cell permeability or assay conditions (e.g., serum protein binding) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral intermediates : Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) to control stereochemistry.
  • Process optimization : Replace batch reactions with flow chemistry for better temperature and mixing control.
  • Analytical rigor : Employ chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee) at each step .

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